molecular formula C15H23NO B1386713 3-[(3-Isopropylphenoxy)methyl]piperidine CAS No. 946724-78-3

3-[(3-Isopropylphenoxy)methyl]piperidine

Cat. No.: B1386713
CAS No.: 946724-78-3
M. Wt: 233.35 g/mol
InChI Key: XHPSALBROVIGOM-UHFFFAOYSA-N
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Description

3-[(3-Isopropylphenoxy)methyl]piperidine is a piperidine derivative featuring a phenoxymethyl substituent at the 3-position of the piperidine ring, with an isopropyl group at the meta position of the phenyl ring. Piperidine derivatives are widely studied for their roles as ligands for opioid, sigma, and other central nervous system (CNS) receptors, making this compound a candidate for drug development .

Properties

IUPAC Name

3-[(3-propan-2-ylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(2)14-6-3-7-15(9-14)17-11-13-5-4-8-16-10-13/h3,6-7,9,12-13,16H,4-5,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPSALBROVIGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Isopropylphenoxy)methyl]piperidine typically involves the reaction of 3-isopropylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as distillation, crystallization, or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

3-[(3-Isopropylphenoxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can yield alcohols or amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[(3-Isopropylphenoxy)methyl]piperidine is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3-Isopropylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access

    Receptor Modulation: Interacting with receptors to alter their signaling pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

3-[(3-Methylphenoxy)methyl]piperidine (CAS 693764-34-0)
  • Structure : Replaces the isopropyl group with a methyl group at the 3-position of the phenyl ring.
  • Impact : The smaller methyl group reduces steric hindrance and lipophilicity compared to isopropyl. This may enhance solubility but decrease membrane permeability .
  • Application : Useful for studying the role of substituent bulkiness in receptor binding.
3-[(4-Fluorophenoxy)methyl]piperidine (CAS 142220-38-0)
  • Structure : Substitutes the isopropyl group with a fluorine atom at the para position.
  • Impact : Fluorine’s electron-withdrawing nature increases polarity and metabolic stability. This compound may exhibit improved CNS penetration compared to alkyl-substituted analogs .
3-([3-(Trifluoromethyl)phenoxy]methyl)piperidine
  • Structure : Features a trifluoromethyl group at the 3-position.
  • Impact : The strong electron-withdrawing effect of CF₃ enhances resistance to oxidative metabolism. This modification is common in drugs targeting enzymes or receptors sensitive to electronic effects .

Positional Isomerism and Pharmacological Activity

3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride (CAS 1220027-94-0)
  • Structure : Chlorine at the 4-position and isopropyl at the 2-position of the phenyl ring.
  • Impact : Positional isomerism alters steric and electronic interactions with biological targets. The chloro group may enhance binding to sigma receptors, as seen in related compounds like paroxetine .
Paroxetine Derivatives (e.g., USP Paroxetine Related Compound G)
  • Structure : Incorporates a benzodioxol group and fluorophenyl substituent.
  • Impact : The benzodioxol moiety in paroxetine enhances serotonin reuptake inhibition (SSRI activity). This highlights how electron-rich aromatic systems in piperidine derivatives improve CNS drug efficacy .

Modifications to the Piperidine Linker

1-[[3-(3-Chloropropoxy)phenyl]methyl]piperidine (CAS 101650-46-8)
  • Structure: Replaces the phenoxymethyl group with a chloropropoxy-linked benzyl chain.
1-(3-(o-Methoxyphenyl)propyl)piperidine hydrochloride
  • Structure : Propyl linker with a methoxy group at the ortho position.
  • Impact : The methoxy group’s electron-donating effect and ortho positioning may hinder rotational freedom, affecting receptor binding kinetics .

Pharmacological and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Pharmacological Target
3-[(3-Isopropylphenoxy)methyl]piperidine C₁₅H₂₁NO 231.34 3-isopropylphenoxymethyl ~3.5 Opioid/Sigma receptors (proposed)
3-[(3-Methylphenoxy)methyl]piperidine C₁₃H₁₉NO 205.30 3-methylphenoxymethyl ~2.8 Not reported
3-([3-(Trifluoromethyl)phenoxy]methyl)piperidine C₁₃H₁₄F₃NO 257.26 3-CF₃phenoxymethyl ~3.9 Enzyme inhibitors (e.g., kinases)
3-[(4-Fluorophenoxy)methyl]piperidine C₁₂H₁₆FNO 209.26 4-fluorophenoxymethyl ~2.5 CNS penetration enhancers
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl ~4.0 Serotonin transporter (SERT)

Key Findings and Implications

Methyl or fluorine substituents balance solubility and bioavailability .

Positional Effects: Meta-substituted isopropyl groups (target compound) may optimize receptor binding compared to para-substituted analogs like 4-fluorophenoxy derivatives .

Linker Flexibility : Propyl or chloropropoxy linkers increase molecular flexibility, which can improve or hinder target engagement depending on the receptor’s active site geometry .

Biological Activity

3-[(3-Isopropylphenoxy)methyl]piperidine is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. The compound's structure consists of a piperidine ring substituted with a 3-isopropylphenoxy group, which contributes to its unique biological activity.

  • IUPAC Name : 3-[(3-propan-2-ylphenoxy)methyl]piperidine
  • Molecular Formula : C15H23NO
  • CAS Number : 946724-78-3
  • Molecular Weight : 249.35 g/mol

Synthesis

The synthesis typically involves the reaction of 3-isopropylphenol with piperidine in the presence of bases such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate these targets through:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
  • Receptor Modulation : It can interact with various receptors, altering their signaling pathways and influencing physiological responses.

Pharmacological Applications

Research indicates that this compound may have applications in the following areas:

  • Neuropharmacology : Potential use as a histamine H3 receptor ligand, which could affect neurotransmitter release and cognitive functions .
  • Enzyme Studies : Investigated for its role in inhibiting specific enzymes related to metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Histamine H3 Receptor Interaction :
    • A study demonstrated that derivatives of piperidine compounds can act as ligands for histamine receptors, suggesting potential therapeutic uses in conditions like obesity and sleep disorders .
  • Inhibition Studies :
    • Research involving enzyme inhibitors has shown that similar compounds can significantly impact metabolic processes, indicating that this compound may exhibit comparable effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-[(3-Methylphenoxy)methyl]piperidineStructureModerate enzyme inhibition
3-[(4-Isopropylphenoxy)methyl]piperidineStructureStronger receptor modulation
3-[(2-Ethylphenoxy)methyl]piperidineStructureLower binding affinity

The unique isopropyl substitution in this compound provides distinct steric and electronic properties compared to other derivatives, influencing its reactivity and interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for 3-[(3-Isopropylphenoxy)methyl]piperidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 3-isopropylphenol derivatives and a piperidine precursor. Key steps include:

  • Reagent Selection : Use a strong base (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group of 3-isopropylphenol, enabling nucleophilic attack on a chloromethyl-piperidine intermediate .
  • Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 2–8°C in inert atmospheres to prevent oxidation .
  • Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Humidity Sensitivity : Use dynamic vapor sorption (DVS) to measure hygroscopicity; desiccants are recommended for long-term storage .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : NMR (¹H/¹³C) and FT-IR to verify the piperidine ring, isopropylphenoxy group, and methylene linker .
  • Purity Analysis : HPLC-MS with a C18 column and acetonitrile/water gradient (detection limit: 0.1% impurities) .
  • Chirality Assessment : Chiral HPLC or circular dichroism (CD) if stereoisomers are present .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models are appropriate?

  • Receptor Binding Assays : Screen against GPCRs (e.g., opioid or adrenergic receptors) using radioligand displacement (e.g., [³H]-naloxone) .
  • Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays .
  • Cellular Uptake : Use fluorescently tagged derivatives and confocal microscopy to track subcellular localization .

Q. How can computational methods aid in optimizing this compound’s pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. The isopropylphenoxy group may enhance lipid solubility but reduce aqueous solubility .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with target receptors. Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic contacts with the isopropyl group .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Validate assays in multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
  • Species Variability : Compare rodent vs. human primary cell responses to assess translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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